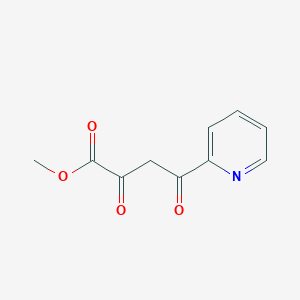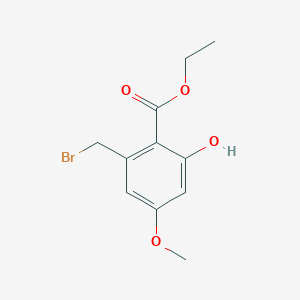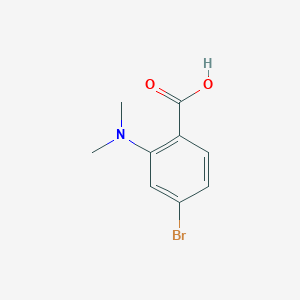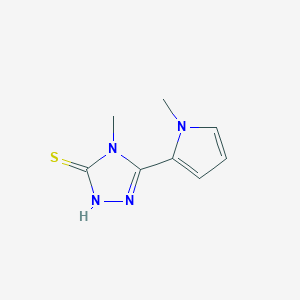
4-Methyl-3-(1-methylpyrrol-2-yl)-1H-1,2,4-triazole-5-thione
説明
4-Methyl-3-(1-methylpyrrol-2-yl)-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTT and has a molecular formula of C7H8N4S.
作用機序
The mechanism of action of MPTT involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and viruses. MPTT has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is required for DNA synthesis in cancer cells. It also inhibits the activity of chitin synthase, which is an enzyme that is essential for the synthesis of fungal cell walls. Additionally, MPTT has been shown to inhibit the replication of certain viruses by targeting specific viral proteins.
Biochemical and Physiological Effects:
MPTT has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It also inhibits the growth and proliferation of fungi by disrupting their cell wall synthesis. Additionally, MPTT has been shown to reduce the replication of certain viruses by inhibiting their protein synthesis.
実験室実験の利点と制限
MPTT has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has been shown to have potent anticancer, antifungal, and antiviral properties. However, there are also limitations to its use in lab experiments. MPTT is relatively unstable and can decompose over time, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for research on MPTT. One potential area of research is the development of MPTT-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of research is the investigation of the mechanism of action of MPTT in more detail, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of MPTT derivatives with improved stability and potency could lead to the development of more effective drugs.
科学的研究の応用
MPTT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MPTT has been shown to possess anticancer and antifungal properties. It has also been investigated for its potential use as an antiviral agent.
特性
IUPAC Name |
4-methyl-3-(1-methylpyrrol-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-11-5-3-4-6(11)7-9-10-8(13)12(7)2/h3-5H,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDBOAVMKVEWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=S)N2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



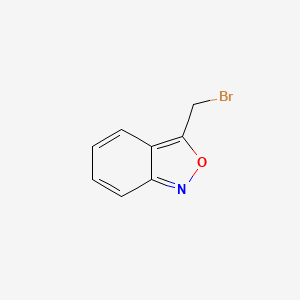

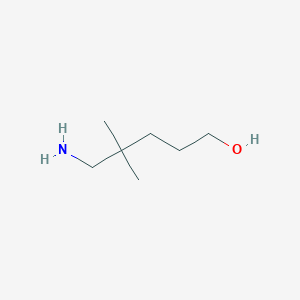
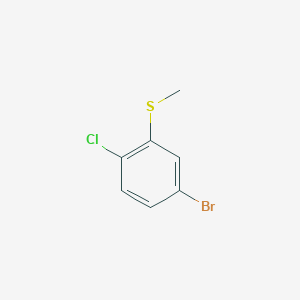
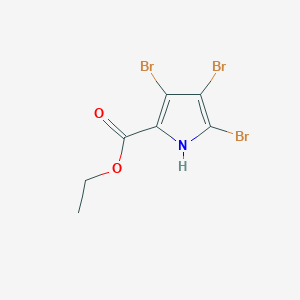
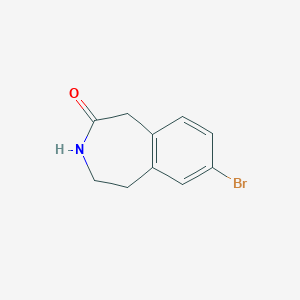

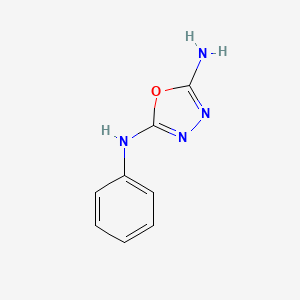
![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3281790.png)
![5-(Benzyloxy)-1H-benzo[d]imidazole](/img/structure/B3281792.png)
